molecular formula C13H20ClNO B14036217 (1s,2s)-2-(Benzylamino)cyclohexanol hcl

(1s,2s)-2-(Benzylamino)cyclohexanol hcl

Cat. No.: B14036217
M. Wt: 241.76 g/mol
InChI Key: LIVWXXSFUGDHHA-QNTKWALQSA-N
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Description

(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is a chiral compound with significant applications in various fields of science and industry It is known for its unique chemical structure, which includes a cyclohexanol ring substituted with a benzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with benzylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an alcohol. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride may involve more efficient and scalable methods. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, substituted cyclohexanol compounds, and various benzylamino derivatives.

Scientific Research Applications

(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with various receptors and enzymes, potentially modulating their activity. The compound’s chiral nature also plays a role in its biological activity, as different enantiomers can have different effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

  • (1r,2r)-2-(Benzylamino)cyclohexanol
  • (1s,2s)-2-(Amino)cyclohexanol
  • (1s,2s)-2-(Benzylamino)cyclopentanol

Uniqueness

(1s,2s)-2-(Benzylamino)cyclohexanol hydrochloride is unique due to its specific chiral configuration and the presence of both a benzylamino group and a cyclohexanol ring. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(1S,2S)-2-(benzylamino)cyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11;/h1-3,6-7,12-15H,4-5,8-10H2;1H/t12-,13-;/m0./s1

InChI Key

LIVWXXSFUGDHHA-QNTKWALQSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)O.Cl

Canonical SMILES

C1CCC(C(C1)NCC2=CC=CC=C2)O.Cl

Origin of Product

United States

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